molecular formula C6H14ClNO2 B1589156 (R)-Methyl 3-Aminopentanoate Hydrochloride Salt CAS No. 532435-35-1

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt

Cat. No. B1589156
M. Wt: 167.63 g/mol
InChI Key: QETMSSQMNUFHHA-NUBCRITNSA-N
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Description

“®-Methyl 3-Aminopentanoate Hydrochloride Salt” is a chemical compound. It is related to “®-3-Aminophentanoic Acid Hydrochloride Salt” and "®-3-Aminopentanoic acid" . These compounds are typically used in the field of fine chemicals .


Synthesis Analysis

The synthesis of similar compounds often involves two main steps: nitration and hydrogenation . A simple and efficient route for preparing such compounds has been demonstrated, with a total yield of 90% . A highly efficient hydrogenation using a H2/Pd/C/C2H5OH system has also been developed .


Chemical Reactions Analysis

Amine hydrochloride salts, which “®-Methyl 3-Aminopentanoate Hydrochloride Salt” is a type of, have been typically used as amination reagents . In the conventional use of these salts, HCl is released as waste residue . A new utilization of amine hydrochloride as a bifunctional reagent has been demonstrated via the copper-catalyzed aminochlorination of maleimides .

Future Directions

Amine hydrochloride salts, such as “®-Methyl 3-Aminopentanoate Hydrochloride Salt”, have been typically used as amination reagents . New uses of these salts as bifunctional reagents have been demonstrated, suggesting potential future directions in their application .

properties

IUPAC Name

methyl (3R)-3-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMSSQMNUFHHA-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436146
Record name (R)-Methyl 3-Aminopentanoate Hydrochloride Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 3-Aminopentanoate Hydrochloride Salt

CAS RN

532435-35-1
Record name (R)-Methyl 3-Aminopentanoate Hydrochloride Salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (3R)-3-aminopentanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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